N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S2 and its molecular weight is 610.75. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Synthesis Techniques : Studies have explored the synthesis of similar compounds, often focusing on complex heterocyclic structures like pyrazoles, triazoles, and furan derivatives. These syntheses frequently involve reactions like the ANRORC rearrangement or cyclization reactions, contributing to the understanding of novel synthetic pathways and mechanisms (Ledenyova et al., 2018).
Structural Characterization : Structural characterization of these compounds, including X-ray diffraction studies, provides insights into their molecular configuration and stability. Such studies are crucial for understanding the physical and chemical properties of these compounds (Prabhuswamy et al., 2016).
Potential Applications in Medicinal Chemistry
Antibacterial Properties : Research has identified certain analogs of this compound showing promising antibacterial activity, highlighting their potential as novel antibacterial agents. This is particularly significant in the context of growing antibiotic resistance (Palkar et al., 2017).
Antiviral and Anticancer Activities : Some derivatives have demonstrated antiviral activity against specific strains, such as H5N1 influenza virus, and exhibited cytotoxic properties against certain cancer cell lines, suggesting their potential in developing new antiviral and anticancer therapies (Flefel et al., 2012).
Antidepressant and Anticonvulsant Effects : Studies on related pyrazole derivatives have shown them to have significant antidepressant and anticonvulsant activities, which could be valuable in pharmaceutical research for treating neurological disorders (Abdel‐Aziz et al., 2009).
Chemical Properties and Reactions
Chemical Reactivity : Research into the reactivity of similar compounds with various nucleophiles and other reactants helps in understanding their chemical properties and potential for diverse applications in synthetic chemistry and material science (Mohareb et al., 2004).
Derivatives Synthesis : The ability to create various derivatives of these compounds opens up possibilities for their use in different scientific fields, ranging from organic synthesis to medicinal chemistry (Zaki et al., 2018).
properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S2/c1-20-11-13-23(14-12-20)26-17-24(28-10-6-16-42-28)36-38(26)30(39)19-43-32-35-34-29(18-33-31(40)27-9-5-15-41-27)37(32)25-8-4-7-21(2)22(25)3/h4-16,26H,17-19H2,1-3H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOQKWLBLYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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